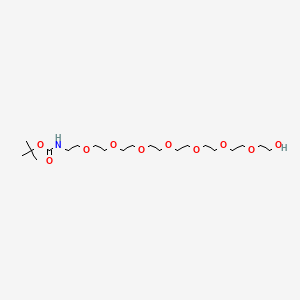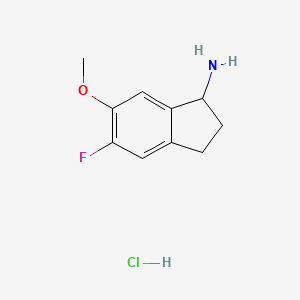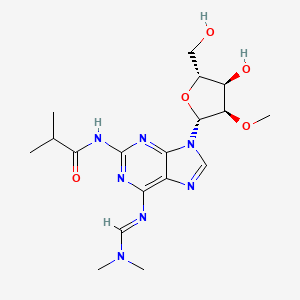
3-(3-Fluorobenzenesulfonyl)azetidine
Overview
Description
3-(3-Fluorobenzenesulfonyl)azetidine is a chemical compound with the CAS Number: 2413896-15-6 . It is a hydrochloride with a molecular weight of 251.71 .
Synthesis Analysis
Azetidines, including 3-(3-Fluorobenzenesulfonyl)azetidine, are fascinating four-membered nitrogen-containing heterocycles . The synthetic chemistry of azetidine is an important yet undeveloped research area . The synthesis of azetidines is driven by a considerable ring strain .Molecular Structure Analysis
The IUPAC name of 3-(3-Fluorobenzenesulfonyl)azetidine is 3-((3-fluorophenyl)sulfonyl)azetidine hydrochloride . The InChI Code is 1S/C9H10FNO2S.ClH/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H .Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
3-(3-Fluorobenzenesulfonyl)azetidine is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Organic Synthesis
Azetidines are one of the most important four-membered heterocycles used in organic synthesis . Their unique reactivity, driven by ring strain, allows for a variety of synthetic transformations .
Medicinal Chemistry
Azetidines are widely used in medicinal chemistry due to their ubiquity in natural products . They often serve as key structural elements in bioactive compounds .
Amino Acid Surrogates
Azetidines can act as surrogates for amino acids . This makes them valuable in the development of peptidomimetics, which are compounds that mimic the structure and function of peptides .
Nucleic Acid Chemistry
The potential of azetidines in nucleic acid chemistry is considered remarkable . They can be used to modify the structure of nucleic acids, potentially influencing their function .
Catalytic Processes
Azetidines have been used in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
Ring-Opening and Expansion Reactions
Due to their ring strain, azetidines are excellent candidates for ring-opening and expansion reactions . These reactions can lead to the formation of larger, more complex structures .
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which 3-(3-fluorobenzenesulfonyl)azetidine belongs, are known to have various biological targets due to their structural versatility .
Mode of Action
Azetidines are known to interact with their targets in a variety of ways, often involving the opening of their four-membered ring structure . The fluorobenzenesulfonyl group in 3-(3-Fluorobenzenesulfonyl)azetidine could potentially enhance its reactivity or specificity towards its targets.
Biochemical Pathways
Azetidines are known to be involved in a variety of biological processes, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s molecular weight (25171 g/mol) and physical properties (such as its solubility in various solvents) suggest that it may have favorable pharmacokinetic properties .
Result of Action
Given the structural versatility of azetidines, it is likely that 3-(3-fluorobenzenesulfonyl)azetidine could have diverse effects depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 3-(3-Fluorobenzenesulfonyl)azetidine could potentially be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its recommended storage temperature of 4 degrees Celsius . Additionally, the compound’s solubility in various solvents suggests that its action and efficacy could be influenced by the biochemical environment in which it is present.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-fluorophenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQGRGSFECDZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)

![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)






